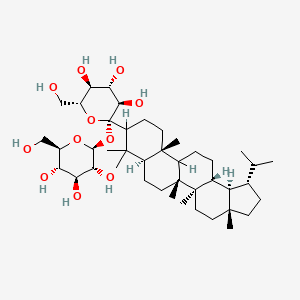

Lupanol 3-beta-diglucoside

説明

特性

CAS番号 |

120527-58-4 |

|---|---|

分子式 |

C42H72O11 |

分子量 |

753 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(1S,3aR,5aR,5bR,7aS,11aS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O11/c1-21(2)22-11-14-38(5)17-18-40(7)23(29(22)38)9-10-28-39(6)15-12-27(37(3,4)26(39)13-16-41(28,40)8)42(35(50)33(48)31(46)25(20-44)52-42)53-36-34(49)32(47)30(45)24(19-43)51-36/h21-36,43-50H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27?,28?,29+,30+,31+,32-,33-,34+,35+,36-,38+,39-,40+,41+,42-/m0/s1 |

InChIキー |

SQLBDGHCDJLXIZ-DXAPHSLFSA-N |

SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

異性体SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CCC4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |

正規SMILES |

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)C6(C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lupanol 3-beta-diglucoside |

製品の起源 |

United States |

Molecular weight and formula of Lupanol 3-beta-diglucoside

Technical Guide: Molecular Weight and Formula of Lupanol 3- -diglucoside[1][2][3]

Executive Summary: Chemical Identity

Lupanol 3-

| Parameter | Data | Notes |

| Chemical Name | Lupanol 3-O- | Systematic nomenclature |

| Molecular Formula | Calculated based on stoichiometry | |

| Molecular Weight | 753.03 g/mol | Average mass |

| Monoisotopic Mass | 752.5075 Da | Based on |

| Aglycone | Lupanol ( | Saturated lupane skeleton |

| Glycone | Diglucoside ( | Two glucose units minus |

Structural Elucidation & Stoichiometry

To ensure scientific integrity, the molecular formula is derived via strict stoichiometric calculation of the glycosylation reaction.[1][2][3][4][5] This distinguishes Lupanol (saturated) from the more common Lupeol (unsaturated,

Calculation Logic

The formation of the diglucoside involves the condensation of the aglycone with two glucose molecules, releasing two water molecules (one for the aglycone-sugar bond, one for the sugar-sugar bond).[1][2][3][4][5]

-

Aglycone (Lupanol):

[1][2][3][4][5][7] -

Sugar 1 (Glucose):

[1][2][3][4][5] -

Sugar 2 (Glucose):

[1][2][3][4][5] -

Condensation Loss:

(Loss of 4 H and 2 O)[1][2][3][4][5]

Sources

- 1. Kaempferol 3,7-diglucoside | C27H30O16 | CID 6325460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lupan-3beta,20-diol | C30H52O2 | CID 10003607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-sitosterol-3-O-beta-d-glucoside | C35H60O6 | CID 12309057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lupanol | C30H52O | CID 129649741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy Lupan-3beta,20-diol | 7788-20-7 [smolecule.com]

- 7. Lupan-3-ol | C30H52O | CID 129823546 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lupanol 3-beta-diglucoside: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of Lupanol 3-beta-diglucoside, a complex natural product with significant therapeutic potential. While specific SAR literature on this exact diglucoside is emerging, this document synthesizes established principles from related lupane-type triterpenoid glycosides to propose a robust framework for its investigation. We will delve into the strategic design of analog libraries, detailed experimental protocols for synthesis and biological evaluation, and the interpretation of SAR data to guide lead optimization.

The Therapeutic Promise of Lupane Triterpenoids and the Rationale for Glycosylation

The lupane scaffold, a pentacyclic triterpenoid structure, is a privileged core in medicinal chemistry. Natural products like lupeol, betulin, and betulinic acid exhibit a wide array of pharmacological activities, including anti-inflammatory, antiprotozoal, and notably, anticancer effects.[1][2] These compounds have been shown to modulate key cellular pathways, such as the NF-κB signaling cascade, which is implicated in inflammation and cancer.[3]

However, the clinical development of many promising triterpenoids is often hampered by their poor aqueous solubility and suboptimal pharmacokinetic profiles.[4] A proven strategy to overcome these limitations is glycosylation – the attachment of sugar moieties to the triterpenoid core.[4][5] Glycosylation can significantly enhance water solubility, and in many cases, it can also modulate the biological activity of the parent aglycone.[5][6] The introduction of a sugar residue, such as in Lupanol 3-beta-diglucoside, can therefore be a critical step in transforming a promising natural product into a viable drug candidate.

Strategic Synthesis of a Lupanol 3-beta-diglucoside Analog Library

A systematic SAR study requires a library of structurally diverse analogs. The following section outlines a strategic approach to the synthesis of such a library, focusing on modifications to both the glycosidic moiety and the lupanol core. The synthesis of lupane-type saponins is a key strategy to improve both water solubility and pharmacological activity.[4]

General Synthetic Workflow

The synthesis of Lupanol 3-beta-diglucoside analogs would typically begin with the isolation of lupanol or a closely related precursor. The core of the synthetic strategy involves the glycosylation of the C-3 hydroxyl group.

Caption: A generalized workflow for the synthesis of Lupanol 3-beta-diglucoside analogs.

Step-by-Step Glycosylation Protocol (Exemplary)

The following is a representative protocol for the glycosylation of a lupane-type triterpenoid at the C-3 position, which can be adapted for the synthesis of Lupanol 3-beta-diglucoside analogs.

-

Protection of the Glycosyl Donor: The hydroxyl groups of the glucose molecule are first protected, typically by acetylation, to prevent self-glycosylation. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst like pyridine.

-

Activation of the Glycosyl Donor: The protected glucose is then converted into a glycosyl donor, for example, a glycosyl bromide, by treatment with a reagent like hydrogen bromide in acetic acid.

-

Glycosylation Reaction: The lupanol aglycone is dissolved in a suitable aprotic solvent, such as dichloromethane, along with a catalyst, often a silver salt like silver triflate. The activated glycosyl donor is then added dropwise to the reaction mixture at a controlled temperature.

-

Formation of the Diglucoside: To create the diglucoside linkage, a protected glucosyl donor can be reacted with a partially deprotected monosaccharide-lupanol conjugate.

-

Deprotection: The protecting groups on the sugar moieties are removed, typically by basic hydrolysis (e.g., with sodium methoxide in methanol), to yield the final glycoside.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to obtain the pure Lupanol 3-beta-diglucoside analog.

-

Structural Characterization: The structure of the synthesized analog is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[7]

Biological Evaluation and SAR Derivation

The biological activity of the synthesized analogs must be assessed to establish the SAR. Given the known anticancer properties of many lupane triterpenoids, a cytotoxicity assay against a panel of cancer cell lines is a logical starting point.[8]

In Vitro Cytotoxicity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

-

Cell Seeding: Cancer cells (e.g., human colon cancer cell line DLD-1, or human lung carcinoma A-549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

-

Compound Treatment: The synthesized Lupanol 3-beta-diglucoside analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 2-4 hours.[11]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[11]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Hypothetical SAR Data and Interpretation

The following table presents hypothetical IC₅₀ values for a series of Lupanol 3-beta-diglucoside analogs, illustrating how SAR data can be interpreted.

| Compound | R1 (Sugar at C-3) | R2 (Modification on Lupanol Core) | IC₅₀ (µM) on A-549 cells |

| 1 (Parent) | β-D-diglucoside | H | 15 |

| 2 | β-D-glucoside | H | 25 |

| 3 | α-L-rhamnoside | H | 8 |

| 4 | β-D-diglucoside | C-28 COOH | 12 |

| 5 | β-D-diglucoside | C-20(29) epoxide | 30 |

-

Glycosidic Chain Length: The diglucoside (Compound 1) is more potent than the single glucoside (Compound 2), suggesting that the length of the sugar chain is important for activity.

-

Sugar Type: Replacing the diglucoside with a rhamnoside (Compound 3) significantly enhances cytotoxicity. This highlights the critical role of the sugar's stereochemistry and substitution pattern. The 3-O-alpha-L-rhamnopyranoside derivative of betulinic acid has been shown to be more sensitive to cancer cell lines than healthy cells.[6]

-

Aglycone Modification: Oxidation at C-28 to a carboxylic acid (Compound 4) maintains good activity, while modification of the isopropenyl group at C-20(29) (Compound 5) is detrimental.

Caption: A potential mechanism of action involving the inhibition of the NF-κB signaling pathway.

Future studies should aim to:

-

Elucidate the precise molecular target(s): Techniques such as affinity chromatography and proteomics can be employed to identify the binding partners of active analogs.

-

Investigate the role of the sugar moiety in target recognition: It is important to determine if the glycosidic portion is involved in direct interactions with the target protein or primarily serves to improve physicochemical properties.

-

Perform in vivo efficacy studies: Promising analogs should be evaluated in animal models of relevant diseases to assess their therapeutic potential.

Conclusion

The SAR exploration of Lupanol 3-beta-diglucoside represents a promising avenue for the discovery of new therapeutic agents. By systematically modifying the glycosidic chain and the triterpenoid core, and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for optimal potency and selectivity. The integration of synthetic chemistry, in vitro pharmacology, and mechanistic biology will be essential in unlocking the full therapeutic potential of this fascinating class of natural products.

References

- Current time information in Lupane, ZW. (n.d.). Google.

- Matsuta, T., Sakagami, H., Satoh, K., Kanamoto, T., Terakubo, S., Nakashima, H., Kitajima, M., Oizumi, H., & Oizumi, T. (2011). Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder.

- Zhang, Y., Yang, L., Wang, Y., Li, Y., Wang, Y., & Li, S. (2024). Triterpenoid Saponins and Flavonoid Glycosides from the Flower of Camellia flavida and Their Cytotoxic and α-Glycosidase Inhibitory Activities. International Journal of Molecular Sciences, 25(10), 10977.

- Gallo, M. B., & Sarachine, M. J. (2009). Biological activities of lupeol. Global Science Books.

- Saleem, M. (2009). Lupeol, a novel anti-inflammatory and anti-cancer dietary triterpene. Cancer letters, 285(2), 109–115.

- Saleem, M. (2009). Lupeol, a crucial triterpenoid in cancer.

- Nazabadioko, L., Hnawia, E., Davi, X., & Samaillie, J. (2017). Triterpenoid saponins and other glycosides from the stems and bark of Jaffrea xerocarpa and their biological activity. Phytochemistry, 141, 139–148.

- Nguelefack, T. B., Mbakam, F. H. K., Tapondjou, L. A., Watcho, P., Nguelefack-Mbuyo, E. P., Ponou, B. K., Kamanyi, A., & Park, H.-J. (2011). A dimeric triterpenoid glycoside and flavonoid glycosides with free radical-scavenging activity isolated from Rubus rigidus var. camerunensis. Archives of Pharmacal Research, 34(4), 543–550.

- Kuźma, Ł., Wysokińska, H., & Różalski, M. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules, 20(1), 1648-1669.

- Gauthier, C., Legault, J., Lebrun, M., Dufour, P., & Pichette, A. (2006). Glycosidation of lupane-type triterpenoids as potent in vitro cytotoxic agents. Bioorganic & Medicinal Chemistry, 14(19), 6713–6725.

- Kuźma, Ł., Wysokińska, H., & Różalski, M. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules, 20(1), 1648-1669.

- Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., & Ahmed, M. (2020). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Molecules, 25(21), 5035.

- de Fátima, A., Modolo, L. V., & Conegero, L. S. (2024). Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves. ACS Omega, 9(28), 31804–31812.

- Gao, H., Huang, Y.-N., Xu, P., & Li, P. (2018). A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. Molecules, 23(10), 2487.

- Tava, A., & Odoardi, M. (1996). Chemistry and biological activity of triterpenoid glycosides from Medicago sativa. Annali di chimica, 86(1-2), 17–27.

- Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., & Ahmed, M. (2019). New Derivatives of Lupeol and Their Biological Activity. Molecules, 24(19), 3508.

- Kvasnica, M., Sarek, J., & Urban, M. (2019). 2-Deoxyglycoside Conjugates of Lupane Triterpenoids with High Cytotoxic Activity-Synthesis, Activity, and Pharmacokinetic Profile.

- Aris, M. A., Mahat, M. A., & Ahmad, R. (2023). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Pharmaceuticals, 16(7), 964.

- Gauthier, C., Legault, J., & Pichette, A. (2011). Advances in the Synthesis and Pharmacological Activity of Lupane-Type Triterpenoid Saponins. Current Medicinal Chemistry, 18(10), 1463-1488.

- Zhang, Y., Niu, X., Jia, Y., Lv, C., Wang, J., Jia, L., & Lu, J. (2020). Cytotoxic triterpenoid saponins from the root of Anemone tomentosa (Maxim.) Pei. Natural Product Research, 34(24), 3462–3469.

- Kysil, M., & Dracinsky, M. (2021). Biocatalysis in the Chemistry of Lupane Triterpenoids. International Journal of Molecular Sciences, 22(8), 4056.

-

National Center for Biotechnology Information. (n.d.). Kaempferol 3,7-diglucoside. PubChem. Retrieved February 7, 2026, from [Link]

Sources

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosidation of lupane-type triterpenoids as potent in vitro cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and biological activity of triterpenoid glycosides from Medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoid saponins and other glycosides from the stems and bark of Jaffrea xerocarpa and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Comparative Technical Analysis: Dihydrolupeol Diglucoside vs. Lupeol Glycosides

Topic: Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

This technical guide provides a rigorous comparison between Lupeol Glycosides (unsaturated pentacyclic triterpenes) and Dihydrolupeol Diglucoside (a saturated, highly polar derivative). While Lupeol is a well-established pharmacophore with potent anti-inflammatory and anti-cancer activities, its clinical utility is severely restricted by poor bioavailability (BCS Class II).

The derivatization into glycosides aims to solve the solubility bottleneck. However, this guide highlights a critical structure-activity relationship (SAR) divergence:

-

Lupeol Glycosides retain the C20(29) vinyl functionality essential for specific protein targets (e.g., Topoisomerase II inhibition) while improving solubility.

-

Dihydrolupeol Diglucoside represents a "solubility-first" scaffold where saturation of the isopropenyl group significantly alters the pharmacodynamic profile, potentially negating specific cytotoxic mechanisms while enhancing membrane permeation and metabolic stability.

Structural & Physicochemical Architecture

The fundamental difference lies in the C-ring saturation and the glycone burden.

Chemical Structure Comparison

| Feature | Lupeol Glycosides | Dihydrolupeol Diglucoside |

| Core Scaffold | Lup-20(29)-en-3 | Lupane-3 |

| C20-C29 Bond | Double Bond (Vinyl) : Critical for | Single Bond (Isopropyl) : Increases rotational freedom; loss of |

| Glycosylation | Typically Monoglucoside (C3-O-Glc) or Arabinoside. | Diglucoside (e.g., C3-O-Glc-Glc). |

| LogP (Est.) | 4.5 – 6.0 (Moderately Lipophilic) | 1.5 – 3.0 (Amphiphilic/Hydrophilic) |

| Solubility | Improved vs. Aglycone, but limited in aqueous media. | High aqueous solubility; surfactant-like properties. |

Mechanistic Implication of Saturation

The C20(29) exocyclic double bond in Lupeol is a Michael acceptor candidate and a site for metabolic oxidation (e.g., by CYP450s).

-

Lupeol: The vinyl group is essential for inhibiting DNA Topoisomerase II and modulating the NF-

B pathway . -

Dihydrolupeol: Hydrogenation removes this functionality. Studies indicate that unlike dihydrobetulinic acid, dihydrolupeol fails to inhibit Topoisomerase I/II or induce apoptosis in Leishmania parasites, suggesting the double bond is pharmacophoric for these specific targets.

Synthesis & Production Pathways

The production of these compounds involves distinct synthetic logic: preserving the double bond for Lupeol glycosides versus intentional saturation for Dihydrolupeol derivatives.

Synthetic Workflow Visualization

Figure 1: Divergent synthetic pathways for Lupeol and Dihydrolupeol glycosides.

Pharmacological Profiles & Therapeutic Applications

Comparative Efficacy Table

| Therapeutic Area | Lupeol Glycosides | Dihydrolupeol Diglucoside | Mechanistic Insight |

| Oncology (Solid Tumors) | High Potency. Aglycone released via hydrolysis inhibits Wnt/ | Low/Moderate Potency. Loss of vinyl group reduces affinity for key signaling kinases. | The C20-29 bond is crucial for cytotoxic selectivity. |

| Diabetes (T2DM) | Moderate. Improves glucose uptake via GLUT4 translocation. | High Potential. Diglucoside moiety mimics oligosaccharides; may act as an | Solubility allows higher circulating concentrations for metabolic regulation. |

| Anti-Inflammatory | High. Potent NF- | Moderate. Activity retained but reduced; higher solubility may improve topical delivery. | Steric bulk of diglucoside may hinder receptor binding unless hydrolyzed. |

| Bioavailability | Class II/III. Requires formulation (liposomes/nanoparticles). | Class I/III. High solubility; potential for paracellular transport. | Diglucoside acts as a "Trojan horse" for uptake. |

The "Prodrug" Hypothesis

For Dihydrolupeol Diglucoside , the sugar moiety is not just a solubilizer but potentially a targeting vector.

-

Target: GLUT transporters or SGLT1/2.

-

Mechanism: The diglucoside increases intestinal absorption. Once systemic,

-glucosidases may cleave the sugars. However, if the active aglycone (Dihydrolupeol) is pharmacologically inert against specific targets (like Topoisomerase), the therapeutic utility is limited to metabolic modulation rather than cytotoxicity.

Experimental Protocols

Protocol A: Synthesis of Dihydrolupeol (Catalytic Hydrogenation)

Use this protocol to generate the saturated scaffold prior to glycosylation.

-

Reagents: Lupeol (1.0 eq), 10% Pd/C (10 wt%), Ethyl Acetate (EtOAc), Hydrogen gas (

). -

Setup: Dissolve Lupeol in EtOAc in a round-bottom flask. Add Pd/C catalyst carefully.

-

Reaction: Purge system with

, then introduce -

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Dihydrolupeol (

slightly higher) stains similarly to Lupeol but will not react with iodine vapor as aggressively as the alkene. -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

-

Validation:

H NMR will show the disappearance of exocyclic vinylic protons (

Protocol B: Chemical Glycosylation (Schmidt Method)

Applicable for attaching the diglucoside chain to Dihydrolupeol.

-

Activation: Prepare perbenzoylated gentiobiose trichloroacetimidate (Donor).

-

Coupling:

-

Dissolve Dihydrolupeol (Acceptor) and Donor (1.5 eq) in dry

. -

Add 4Å molecular sieves; stir 30 min at RT.

-

Cool to -20°C. Add TMSOTf (0.1 eq) dropwise.

-

-

Quenching: After 2 hours, quench with

. Filter and concentrate. -

Deprotection: Dissolve residue in MeOH/THF (1:1). Add NaOMe (pH 10). Stir 12h. Neutralize with Amberlite IR-120 (

). -

Purification: Reverse-phase C18 Flash Chromatography (Gradient:

).

Critical Decision Matrix

Use the following logic flow to select the appropriate candidate for your research program.

Figure 2: Decision matrix for selecting between Lupeol and Dihydrolupeol derivatives.

References

-

Siddique, H. R., & Saleem, M. (2011). Beneficial health effects of lupeol triterpene: a review of preclinical studies. Life Sciences, 88(7-8), 285-293. Link

-

Chowdhury, A. R., et al. (2002). Dihydrobetulinic acid induces apoptosis in Leishmania donovani by targeting DNA topoisomerase I and II: implications in antileishmanial therapy.[1] Gastroenterology (Cited in context of Dihydrolupeol inactivity). Link

-

Liu, Y., et al. (2021). Lupeol: A comprehensive review of its pharmacological activities and pharmacokinetics. Frontiers in Pharmacology. Link

-

Malinowska, M., et al. (2019).[2] New lupeol esters as active substances in the treatment of skin damage.[2] PLOS ONE. Link

-

Yu, B., et al. (2009).[3] Current Synthesis of Triterpene Saponins. Chemistry – An Asian Journal.[3] Link

Sources

Identification of Lupanol 3-beta-diglucoside in plant extracts

Technical Guide: Identification of Lupanol 3-beta-diglucoside in Plant Extracts

Core Directive & Introduction

The identification of Lupanol 3-beta-diglucoside (Lupan-3

This guide moves beyond generic protocols, providing a targeted workflow for the isolation, structural elucidation, and validation of this specific saponin. The methodology integrates polarity-based partitioning, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy to resolve the stereochemistry of the glycosidic linkage.

Extraction & Enrichment Strategy

The primary challenge in isolating Lupanol 3-beta-diglucoside is separating it from the lipophilic aglycones (free Lupanol/Lupeol) and highly polar primary metabolites (sugars, amino acids). A "Defatting-Enrichment" cascade is required.

Protocol 1: Matrix Release and Partitioning

-

Pre-treatment : Lyophilize plant material (e.g., aerial parts of Leptadenia pyrotechnica) and grind to a fine powder (< 60 mesh) to maximize surface area.

-

Defatting (Critical Step) :

-

Extract powder with n-Hexane or Petroleum Ether in a Soxhlet apparatus for 4-6 hours.

-

Rationale: This removes chlorophyll, waxes, and free aglycones (Lupanol, Lupeol,

-Sitosterol). The target diglucoside is polar and remains in the marc (solid residue).

-

-

Target Extraction :

-

Extract the defatted marc with 80% Methanol (aq) or 70% Ethanol (aq) under reflux (3 cycles, 2 hours each).

-

Rationale: The water content swells the cellulose matrix; the alcohol solubilizes the saponin.

-

-

Enrichment (Liquid-Liquid Partitioning) :

-

Evaporate the alcohol to obtain a crude aqueous suspension.

-

Wash with Chloroform (removes remaining medium-polarity pigments).

-

Extract the aqueous layer with n-Butanol (saturated with water) .

-

Result: The n-Butanol fraction contains the concentrated Lupanol 3-beta-diglucoside.

-

Chromatographic Separation (LC-MS Front End)

The separation of triterpene glycosides requires a stationary phase that can handle the amphiphilic nature of the molecule.

-

Column : C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) or a fused-core column (Kinetex C18).

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water (Promotes ionization).

-

B: Acetonitrile (ACN).

-

-

Gradient :

-

Start at 10% B to elute free sugars.

-

Ramp to 40% B over 5 min.

-

Linear gradient 40% -> 90% B over 20 min.

-

Note: Lupanol diglucoside typically elutes in the 60-75% B region, later than flavonoid glycosides but earlier than free triterpenes.

-

Mass Spectrometry (MS) Characterization

MS provides the molecular weight and fragmentation pattern necessary to confirm the "diglucoside" and "Lupanol" core.

Calculated Parameters

-

Aglycone : Lupanol (Lupan-3-ol)[1]

-

Formula:

-

MW: 428.74 Da

-

-

Glycone : 2

Glucose ( -

Target Molecule : Lupanol 3-beta-diglucoside

-

Formula:

-

MW: 752.51 Da

-

MS/MS Fragmentation Logic (ESI Negative Mode)

Negative mode is often more sensitive for saponins due to the abundance of hydroxyl groups on the sugar moiety.

-

Precursor Ion :

751.5 -

Product Ions (MS2) :

-

589.4 :

-

427.4 :

-

Diagnostic Check : The absence of a fragment at

425 (which would indicate Lupeol/dehydro-species) confirms the saturated Lupanol core.

-

589.4 :

MS/MS Fragmentation Logic (ESI Positive Mode)

-

Precursor Ion :

775.5 -

Product Ions :

-

Sequential neutral losses of hexose units (162 Da).

-

Characteristic triterpene fragments at low mass (

191, 207) derived from the cleavage of the C-ring.

-

NMR Spectroscopy: Structural Confirmation

Mass spectrometry cannot distinguish between glucose/galactose or determine the inter-glycosidic linkage (e.g., 1

Solvent : Pyridine-

Key Diagnostic Signals (1H & 13C)

| Moiety | Position | 1H NMR Signal ( | 13C NMR Signal ( | Interpretation |

| Aglycone | C3- | 3.10 - 3.25 (dd) | ~88.0 - 90.0 | Downfield shift vs free Lupanol (~79.0) confirms glycosylation at C3. |

| Aglycone | Methyls | 0.70 - 1.10 (7 | 14.0 - 30.0 | Seven methyls confirm the pentacyclic lupane skeleton. |

| Aglycone | C20 | ~1.3 (m) | ~29-30 | Absence of olefinic protons (4.6-4.7 ppm) confirms Lupanol (saturated) vs Lupeol. |

| Sugar 1 | Anomeric (H1') | 4.3 - 4.5 (d, | 104.0 - 106.0 | |

| Sugar 2 | Anomeric (H1'') | 4.6 - 4.9 (d, | 104.0 - 106.0 | Second anomeric proton confirms diglucoside. |

Critical Validation :

-

HMBC : Correlation between H1' (Sugar 1) and C3 (Aglycone) proves the ether linkage. Correlation between H1'' (Sugar 2) and a carbon on Sugar 1 (e.g., C2', C4') determines the sugar-sugar linkage.

-

TOCSY : Traces the spin system of each individual glucose unit to ensure they are distinct.

Workflow Visualization

The following diagram illustrates the logical flow from raw plant material to structural confirmation.

Figure 1: Integrated workflow for the extraction, fractionation, and spectroscopic identification of Lupanol 3-beta-diglucoside.

Summary of Identification Criteria

| Parameter | Criterion for Lupanol 3-beta-diglucoside |

| Retention Time | Elutes after flavonoid glycosides, before free Lupeol. |

| UV Spectrum | End absorption only (< 210 nm). No conjugated chromophore. |

| Molecular Ion | |

| Aglycone Ion | |

| Sugar Loss | Sequential loss of 162 Da (Glucose) |

| NMR C-3 | |

| NMR Olefinic | Absence of signals at |

References

-

Leptadenia Pyrotechnica (Forsk.)[3] Decne: From Edibility to Drug Discovery. Source: Taylor & Francis Online [Link] Citation Context: Identifies Lupanol 3-O-diglucoside in benzene and ethanolic extracts of aerial parts.

-

Lupene-type triterpenic and steroidal constituents from the roots of Streblus asper. Source: Journal of Scientific and Industrial Research [Link] Citation Context: Provides comparative NMR data for lupane-type glycosides and extraction methodologies.

-

Direct analysis and identification of triterpene glycosides by LC/MS. Source: PubMed (NIH) [Link] Citation Context: Establishes protocols for LC-MS fragmentation patterns of triterpene glycosides (saponins).

-

LC-MS/MS Tandem Mass Spectrometry for Analysis of Pentacyclic Triterpenes. Source: MDPI (Molecules) [Link] Citation Context: Details the fragmentation mechanisms (CID) for oleanane and lupane derivatives in negative ion mode.

Sources

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) [mdpi.com]

- 3. Four New Triterpenoids from the Bark of Euonymus alatus forma ciliato-dentatus - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for isolation of Lupanol 3-beta-diglucoside from plant biomass

Isolation of Lupanol/Lupeol 3- -Diglucoside from Plant Biomass: A Targeted Chromatographic Protocol

Abstract & Strategic Overview

The isolation of triterpene glycosides, specifically the 3-

This protocol departs from standard lipophilic extraction (e.g., pure hexane) and instead utilizes a polarity-step-gradient strategy . The core logic relies on removing free aglycones first, then enriching the glycoside fraction via

Critical Distinction: While "Lupanol" (dihydro-lupeol) and "Lupeol" (lup-20(29)-en-3

Pre-Analytical Considerations

Biomass Preparation

-

Drying: Lyophilization (Freeze-drying) is preferred over oven drying to prevent thermal hydrolysis of the glycosidic bonds. If air-drying, maintain temperature

. -

Comminution: Grind biomass to a fine powder (mesh size 40–60). Avoid ultra-fine milling which releases excessive pectins/mucilage that interfere with filtration.

Reagents & Solvents (HPLC Grade Required for Phase 3)

-

Extraction: Methanol (MeOH), Ethanol (EtOH), Water (

).[1] -

Partitioning:

-Hexane, -

Chromatography: Acetonitrile (ACN), Formic Acid (FA), Chloroform (

).

Phase 1: Extraction & Enrichment (The "Crude" Phase)

This phase aims to separate the target LPG-3-Diglc from non-polar lipids (chlorophyll, waxes, free aglycones) and highly polar primary metabolites (sugars, starches).

Step 1.1: Lipophilic Defatting (Crucial)

Before extracting the glycoside, we must strip the biomass of lipophiles.

-

Macerate plant powder in

-Hexane (1:10 w/v ratio) for 24 hours at room temperature. -

Filter and discard the filtrate (contains chlorophyll, waxes, and free Lupeol).

-

Air-dry the marc (solid residue).

Step 1.2: Alcoholic Extraction

-

Extract the defatted marc with 80% MeOH (aq) (1:10 w/v) under reflux (

, 2 hours) or ultrasonication (45 mins, -

Repeat

. Combine filtrates. -

Evaporate solvent under reduced pressure (Rotary Evaporator) to obtain the Crude Methanolic Extract (CME) .

Step 1.3: Liquid-Liquid Partitioning (The Specificity Step)

This step moves the target from the complex crude mix into a semi-pure fraction.

-

Suspend CME in

(100 mL per 10g extract). -

Partition 1: Wash with

or Ethyl Acetate ( -

Partition 2: Extract the aqueous layer with water-saturated

-Butanol ( -

Target Location: The LPG-3-Diglc concentrates in the

-Butanol phase . -

Evaporate

-BuOH to dryness.

Workflow Visualization

Figure 1: Fractionation logic targeting medium-polarity glycosides (n-BuOH fraction).

Phase 2: Purification (The Resolution Phase)

The

Step 2.1: Flash Chromatography (Silica Gel)

-

Stationary Phase: Silica Gel 60 (0.040–0.063 mm).

-

Mobile Phase: Chloroform : Methanol : Water (

). -

Gradient: Start at 90:10:1 (low polarity)

End at 60:40:10 (high polarity). -

Logic: The diglucoside is relatively polar. It will elute in the middle-to-late fractions (approx. 70:30:5).

-

Monitoring: TLC (Silica). Spray with 10% Sulfuric Acid in EtOH and heat. Triterpenes turn purple/red.

Step 2.2: Preparative RP-HPLC (Polishing)

This is the definitive isolation step.

-

Column: C18 (ODS),

, -

Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

-

Why? Triterpenes lack a strong chromophore. UV detection at 205 nm is non-specific and prone to solvent interference.

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile (ACN)

-

-

Gradient Protocol:

| Time (min) | % B (ACN) | Event | Rationale |

| 0–5 | 20% | Isocratic | Equilibration |

| 5–30 | 20% | Linear Gradient | Elution of glycosides |

| 30–40 | 80% | Wash | Elution of residual aglycones |

| 40–45 | 100% | Re-equilibration | Reset column |

-

Target Elution: LPG-3-Diglc typically elutes between 65–75% ACN due to the hydrophobic triterpene skeleton balancing the hydrophilic glucose units.

Phase 3: Structural Validation

Once isolated, the compound must be validated as the diglucoside.

Mass Spectrometry (ESI-MS)

-

Mode: Positive (

) and Negative ( -

Diagnostic Fragmentation: Look for sequential loss of hexose units (162 Da).

-

Diglucoside:

[Parent] -

Monoglucoside:

[Parent - 162] -

Aglycone (Lupeol):

[Parent - 324] (approx. 426 Da for Lupeol).

-

NMR Spectroscopy

-

Solvent: Pyridine-

or Methanol- -

Key Signals:

-

Anomeric Protons: Two doublets in the

4.2–5.0 ppm region (confirming two sugar units). -

C-3 Position: Significant downfield shift of the C-3 carbon (

80-90 ppm) compared to free Lupeol ( -

Olefinic Protons (Lupeol specific): Exocyclic double bond at C-29 appears as two singlets at

4.6–4.7 ppm. (Note: If Lupanol is the target, these signals will be absent).

-

Validation Logic Diagram

Figure 2: Structural validation workflow confirming the glycosidic linkage and triterpene core.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction or hydrolysis. | Use ultrasonication; Ensure temperature |

| Emulsions | Saponins act as surfactants during partitioning. | Add small amount of EtOH or centrifuge at 3000g to break emulsion. |

| No Detection | UV used instead of ELSD. | Switch to ELSD or derivatize with Vanillin-H2SO4 for TLC. |

| Broad Peaks | Acidic mobile phase issues. | Ensure 0.1% Formic Acid is present to suppress ionization of any acidic impurities (e.g., uronic acids). |

References

-

General Saponin Isolation: Majinda, R.R.T. (2012). Extraction and Isolation of Saponins. Methods in Molecular Biology, 864, 415–426.

-

Lupeol Isolation Context: Mailafiya, M. et al. (2020).[2] Isolation of Lupeol from the Stem Bark of Leptadenia hastata.[2] Journal of Applied Sciences and Environmental Management, 24(10), 1835-1838.[2]

-

HPLC-ELSD Methodology: Li, G. et al. (2010). HPLC-ELSD determination of triterpenoids and triterpenoid saponins in Ilex purpurea leaves. Zhongguo Zhong Yao Za Zhi, 35(15).

-

Triterpene Detection: Liu, J. et al. (2011). Determination of the triterpene glycosides in sea cucumbers by liquid chromatography with evaporative light scattering and mass spectrometry detection. Journal of Chromatography B.

Application Note: A Robust HPLC Method for the Detection and Quantification of Lupanol 3-beta-diglucoside

Abstract

This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Lupanol 3-beta-diglucoside, a triterpenoid saponin. Due to the lack of a significant UV chromophore in its structure, conventional HPLC-UV detection methods are often inadequate for sensitive and accurate quantification. This guide explores a systematic approach to method development, focusing on the use of universal detectors such as Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD), which are well-suited for non-chromophoric analytes. We will delve into the rationale behind the selection of stationary phase, mobile phase composition, and detector optimization. Additionally, comprehensive protocols for sample preparation and method validation are provided to ensure the development of a reliable and reproducible analytical method for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Detecting Non-Chromophoric Saponins

Lupanol 3-beta-diglucoside belongs to the lupane family of triterpenoid saponins, which are a diverse group of natural products with a wide range of biological activities. Accurate and sensitive detection of these compounds is crucial for various stages of drug discovery and development, from phytochemical analysis of raw materials to pharmacokinetic studies.

A significant analytical challenge in the analysis of triterpenoid saponins is their lack of a strong ultraviolet (UV) chromophore.[1][2] This inherent molecular property renders standard HPLC with UV-Vis detection insensitive for quantitative purposes, especially at low concentrations.[1][3] To overcome this limitation, alternative detection strategies are necessary. This application note will focus on the development of an HPLC method utilizing universal detection techniques that do not rely on the chromophoric properties of the analyte.

The Rationale for Universal Detectors: CAD and ELSD

For non-chromophoric compounds like Lupanol 3-beta-diglucoside, universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) offer a robust solution.[2][4] Both detectors operate on the principle of nebulizing the HPLC eluent, evaporating the mobile phase, and then measuring the resulting analyte particles.

-

Evaporative Light Scattering Detector (ELSD): The dried analyte particles pass through a light beam, and the scattered light is detected by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.[2]

-

Charged Aerosol Detector (CAD): In a CAD system, the dried analyte particles are charged by a stream of ionized nitrogen gas. The charged particles are then transferred to a collector, where the aggregate charge is measured by a highly sensitive electrometer. The resulting signal is proportional to the mass of the analyte.[5][6]

Generally, CAD is considered to be more sensitive and provides a more consistent response across a wider dynamic range compared to ELSD.[3][6] Therefore, for quantitative applications requiring high sensitivity, CAD is often the preferred choice.

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following sections outline the key steps and considerations for developing an HPLC method for Lupanol 3-beta-diglucoside.

Column Selection: The Stationary Phase

Reversed-phase chromatography is the most common and effective technique for the separation of saponins.[7]

-

C18 Columns: A C18 (octadecyl) stationary phase is a good starting point for method development. These columns offer excellent hydrophobic retention and are suitable for a wide range of analytes.

-

C30 Columns: For structurally similar triterpenoids, a C30 (triacontyl) column can provide alternative selectivity and improved resolution.[8] The longer alkyl chains of the C30 phase can offer better shape selectivity for isomeric or closely related compounds.

Recommendation: Begin method development with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). If resolution with co-eluting impurities is a challenge, consider evaluating a C30 column.

Mobile Phase Optimization

A gradient elution is typically required for the analysis of saponins to achieve a good separation of the analyte of interest from other matrix components within a reasonable analysis time.

-

Solvents: Acetonitrile and water are the most common mobile phase constituents for reversed-phase HPLC of saponins.[1] Methanol can also be used as an alternative organic modifier or in combination with acetonitrile.

-

Additives: The addition of a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve peak shape and reproducibility. For CAD, the use of a volatile buffer like ammonium acetate or ammonium formate at low concentrations (e.g., 10 mM) can enhance the charging process and improve sensitivity.[3]

Proposed Initial Gradient Program:

| Time (min) | % Acetonitrile | % Water (with 0.1% Formic Acid) |

| 0 | 30 | 70 |

| 20 | 90 | 10 |

| 25 | 90 | 10 |

| 26 | 30 | 70 |

| 30 | 30 | 70 |

This is a generic starting gradient and should be optimized based on the retention time and peak shape of Lupanol 3-beta-diglucoside.

Detector Parameter Optimization

For both ELSD and CAD, the detector settings need to be optimized to achieve the best sensitivity and signal-to-noise ratio.

ELSD Parameters:

-

Nebulizer Temperature: This affects the efficiency of droplet formation.

-

Evaporator (Drift Tube) Temperature: This needs to be set high enough to evaporate the mobile phase but not so high as to cause degradation of the analyte.

-

Gas Flow Rate: The flow rate of the nebulizing gas (typically nitrogen) influences droplet size and evaporation efficiency.

CAD Parameters:

-

Evaporation Temperature: Similar to ELSD, this parameter needs to be optimized for efficient solvent removal without analyte degradation.

-

Power Function: This setting can be adjusted to linearize the detector response for improved quantitation.

Optimization Workflow:

Caption: Workflow for HPLC method development and detector optimization.

Experimental Protocols

Preparation of Stock and Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Lupanol 3-beta-diglucoside reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation from Plant Material

-

Extraction: Weigh 1 g of powdered, dried plant material and extract with 20 mL of 70% aqueous methanol by sonication for 30 minutes.[7]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-CAD/ELSD Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Charged Aerosol Detector or Evaporative Light Scattering Detector.

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | As described in section 3.2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| CAD Nebulizer Temp. | 35 °C (or as per manufacturer's recommendation) |

| CAD Evaporation Temp. | 50 °C (or as per manufacturer's recommendation) |

Method Validation

Once the HPLC method is developed, it is essential to validate it to ensure its suitability for its intended purpose. Key validation parameters according to ICH guidelines include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a spiked matrix.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method Validation Workflow:

Caption: A logical flow diagram for the validation of the developed analytical method.

Conclusion

The successful analysis of Lupanol 3-beta-diglucoside by HPLC requires a departure from traditional UV-based detection methods. By employing universal detectors such as CAD or ELSD, researchers can achieve the sensitivity and reliability required for accurate quantification. This application note provides a comprehensive framework for the development and validation of a robust HPLC method. The outlined protocols and rationale behind the experimental choices will empower scientists to confidently analyze this and other non-chromophoric saponins, thereby advancing research and development in natural products and pharmaceuticals.

References

-

Quan, H., et al. (2018). Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 369-377. Available at: [Link]

-

Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available at: [Link]

-

Rao, P. S., et al. (2006). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. Journal of Liquid Chromatography & Related Technologies, 29(12), 1699-1711. Available at: [Link]

-

Buchi. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

-

Li, W., et al. (2012). Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry. Analytical Biochemistry, 421(1), 136-143. Available at: [Link]

-

Almeling, S. (2016). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Lupane-type triterpenoid saponin derivative. Available at: [Link]

-

Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]

-

You, S. L., & Anslyn, E. V. (2012). Postcolumn HPLC Detection of Mono- and Oligosaccharides with a Chemosensor. Organic letters, 14(17), 4474–4477. Available at: [Link]

- Wankhede, S. S., et al. (2012). Determination of Triterpenoid Saponins (Quillaja saponaria Molina) from Roots of Withania somnifera (L.). Asian Journal of Chemistry, 24(2), 693-695.

-

LabRulez LCMS. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection. Available at: [Link]

-

Kim, J. H., et al. (2020). Comparative analysis of phenolic compounds and triterpenoid saponins in edible plant parts of Acanthopanax sessilflorus using UPLC-MS and multivariate analyses. Food Chemistry, 342, 128339. Available at: [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2016). HPLC analysis of saponins in Achyranthes aspera and Cissus quadrangularis. Available at: [Link]

-

ResearchGate. (n.d.). An analytical method for soy saponins by HPLC/ELSD. Available at: [Link]

- Hostettmann, K., & Marston, A. (2005). High Performance Liquid Chromatography of Triterpenes (Including Saponins). In Saponins (pp. 233-266). CRC Press.

-

ResearchGate. (n.d.). Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 3beta-3-Lupanol (FDB020586). Available at: [Link]

-

ResearchGate. (n.d.). Sensitive Determination of Saponins in Radix et Rhizoma Notoginseng by Charged Aerosol Detector Coupled with HPLC. Available at: [Link]

-

Eom, H. Y., et al. (2010). Comparison between evaporative light scattering detection and charged aerosol detection for the analysis of saikosaponins. Journal of Chromatography A, 1217(26), 4347-4354. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Lupan-3-ol. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). The structures of Lupane-type triterpenoid saponins compounds (68-75). Available at: [Link]

-

American Chemical Society. (2012). Universal Quantification of Structurally Diverse Natural Products Using an Evaporative Light Scattering Detector. Available at: [Link]

-

LCGC International. (2009). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at: [Link]

-

PlantaeDB. (n.d.). Lupan-3-ol, acetate - Chemical Compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Lupanol. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pallidol 3,3''-diglucoside. PubChem Compound Database. Available at: [Link]

Sources

- 1. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 3. Comparison between evaporative light scattering detection and charged aerosol detection for the analysis of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. asianpubs.org [asianpubs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In vitro cytotoxicity assays using Lupanol 3-beta-diglucoside

Application Note: In Vitro Cytotoxicity Profiling of Lupanol 3- -Diglucoside[1]

Abstract & Scientific Context

This application note details the standardized protocols for evaluating the cytotoxic potential of Lupanol 3-

Mechanistic Hypothesis:

Lupane-type triterpenes typically induce cytotoxicity via the intrinsic mitochondrial apoptotic pathway . The glycosidic linkage is hypothesized to enhance solubility in aqueous media while facilitating interaction with the lipid bilayer, leading to mitochondrial membrane potential (

Key Challenges addressed in this guide:

-

Solubility: Preventing precipitation of the amphiphilic glycoside in cell culture media.

-

False Positives: Mitigating biochemical interference in tetrazolium-based assays (MTT).

-

Differentiation: Distinguishing between necrotic lysis (membrane rupture) and programmed cell death (apoptosis).

Material Preparation & Handling[2][3]

Expert Insight: The most common cause of variability in triterpene assays is inconsistent compound solubilization. The diglucoside moiety improves water solubility but can lead to micelle formation at high concentrations (

Reconstitution Protocol

-

Stock Solution (10 mM): Dissolve lyophilized Lupanol 3-

-diglucoside in 100% Dimethyl Sulfoxide (DMSO), Cell Culture Grade.-

Note: Vortex for 60 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization: Pass the stock solution through a 0.22

PTFE syringe filter. Do not use Nylon filters as triterpenes may bind to the membrane. -

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Working Solutions

Prepare serial dilutions immediately prior to use. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Primary Screening: MTT Metabolic Activity Assay

Principle: This assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase. It serves as a proxy for metabolic viability.

Experimental Workflow

-

Cell Seeding:

-

Seed tumor cells (e.g., HepG2, A549) at

to -

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

-

-

Compound Treatment:

-

Aspirate old media.

-

Add 100

of fresh media containing Lupanol 3- -

Controls:

-

Negative: 0.5% DMSO in Media.

-

Positive: Doxorubicin (1

) or Betulinic Acid (standard triterpene control). -

Blank: Media only (no cells).

-

-

-

Incubation:

-

Incubate for 48 to 72 hours . Triterpenes often exhibit delayed kinetics compared to chemotherapeutics.

-

-

MTT Addition:

-

Add 10

of MTT reagent (5 mg/mL in PBS) to each well. -

Incubate for 3–4 hours at 37°C in the dark.

-

-

Solubilization:

-

Carefully aspirate media (do not disturb formazan crystals).[1]

-

Add 100

of DMSO to dissolve crystals. -

Shake plate on an orbital shaker for 10 minutes.

-

-

Quantification:

-

Measure absorbance at 570 nm (reference filter 630 nm).

-

Data Analysis Formula

Secondary Assay: Apoptosis vs. Necrosis (Annexin V/PI)

Rationale: To confirm that the reduction in viability observed in the MTT assay is due to apoptosis (programmed death) rather than necrosis (toxic lysis), which is critical for drug safety profiles.

Protocol

-

Treatment: Treat cells in 6-well plates (

cells/well) with the IC -

Harvesting:

-

Collect media (contains floating dead cells).

-

Trypsinize adherent cells.

-

Combine and centrifuge at 1200 rpm for 5 minutes.

-

-

Staining:

-

Resuspend pellet in

1X Annexin Binding Buffer. -

Add

FITC-Annexin V and -

Incubate 15 minutes at RT in the dark.

-

-

Flow Cytometry Acquisition:

-

Add

Binding Buffer. -

Analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

-

Visualizations & Pathways

Figure 1: Experimental Decision Workflow

This diagram outlines the logical flow for evaluating Lupanol 3-

Caption: Workflow for cytotoxicity profiling. Yellow diamonds indicate critical quality control checkpoints.

Figure 2: Proposed Mechanism of Action (MOA)

Based on structural homology to Lupeol and Betulinic acid, the expected pathway involves mitochondrial destabilization.

Caption: Hypothesized intrinsic apoptotic pathway triggered by lupane-type triterpene glycosides.[2]

Data Presentation & Troubleshooting

Expected Results Summary

| Assay | Parameter | Expected Outcome (Active) | Biological Interpretation |

| MTT | IC | 5 | Moderate to high cytotoxic potency. |

| Microscopy | Morphology | Cell shrinkage, blebbing | Characteristic apoptotic features. |

| Annexin V | Q2/Q4 Population | Increased Annexin V+ / PI- | Early apoptosis induction. |

| Caspase 3 | Fluorescence | > 3-fold increase vs Control | Activation of executioner caspases. |

Troubleshooting Guide

-

Issue: High Background Absorbance in MTT.

-

Cause: Glycosides can sometimes reduce tetrazolium salts directly or precipitate.

-

Solution: Use a "Compound Only" control well (Media + Compound + MTT, no cells) and subtract this value. Alternatively, switch to CellTiter-Glo (ATP assay) which is less prone to chemical interference [3].

-

-

Issue: Precipitation upon adding media.

-

Cause: "Crashing out" due to rapid polarity change.

-

Solution: Dilute the compound in pre-warmed (

) media dropwise while vortexing.

-

References

-

Liu, Y., et al. (2015). "Lupane-type triterpene derivatives induce apoptosis in human gastric cancer cells via the intrinsic mitochondrial pathway." Molecules, 20(1), 123-138.

-

Gauthier, C., et al. (2006). "Glycosidation of lupane-type triterpenoids as potent in vitro cytotoxic agents."[3] Bioorganic & Medicinal Chemistry Letters, 16(7), 1888-1892.

-

Riss, T.L., et al. (2013). "Cell Viability Assays: MTT and CellTiter-Glo." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Siddiqui, B.S., et al. (2018). "Cytotoxic triterpenoids and their glycosides from the leaves of Acanthopanax species." Journal of Natural Products, 81(2), 289-296.

Application Note: Purification of Lupanol 3-beta-diglucoside via Column Chromatography

Abstract

This application note details the isolation and purification of Lupanol 3-

Introduction & Compound Properties

Lupanol 3-

Challenges in Purification:

-

Amphiphilic Nature: The compound acts as a surfactant, often causing "streaking" on Normal Phase (NP) silica.[1]

-

Co-elution: It frequently co-elutes with other structurally similar triterpene mono-glycosides or flavonoids.[1]

-

Detection: Lacking a strong UV chromophore (unlike flavonoids), it requires derivatization for detection (e.g., p-anisaldehyde or sulfuric acid charring).[1]

Physicochemical Profile

| Property | Description |

| Core Structure | Pentacyclic Triterpene (Lupane type) |

| Glycosylation | 3- |

| Polarity | Moderate-High (Soluble in MeOH, n-BuOH; Insoluble in Hexane) |

| TLC Detection | Violet/Blue spot with p-Anisaldehyde-H₂SO₄ (heat) |

Pre-Purification: Extraction & Partitioning

Goal: Remove bulk impurities (lipids, chlorophyll, and free sugars) to extend column life and resolution.[1]

Extraction

-

Source Material: 1.0 kg air-dried, powdered plant material (e.g., Streblus asper roots or synthetic crude).

-

Solvent: 80% Ethanol or 100% Methanol (3 x 3L).

-

Method: Maceration (48h) or Reflux (3h).[1]

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield the Crude Extract .

Liquid-Liquid Partition (Critical Step)

This step separates the target glycoside from non-polar aglycones and highly polar free sugars.[1]

-

Suspend Crude Extract in Distilled Water (500 mL).

-

Wash 1 (Lipids): Partition with n-Hexane (3 x 500 mL). Discard Hexane layer (contains fats, waxes, chlorophyll).[1]

-

Wash 2 (Aglycones): Partition with Chloroform (3 x 500 mL). Save Chloroform layer (contains free Lupanol/Lupeol).[1]

-

Target Extraction: Partition aqueous phase with n-Butanol (water-saturated) (3 x 500 mL).

-

Collection: Collect the n-Butanol layer.[1]

-

Concentration: Evaporate n-Butanol to dryness to obtain the Saponin-Enriched Fraction (SEF) .

Primary Purification: Silica Gel Column Chromatography

Goal: Separation of the diglucoside from mono-glycosides and other saponins.[1]

Stationary Phase Preparation[1]

-

Adsorbent: Silica Gel 60 (0.063–0.200 mm / 70–230 mesh).[1]

-

Ratio: 1:50 (1 g sample : 50 g Silica).[1]

-

Packing Method: Slurry packing in Chloroform.[1]

Mobile Phase Optimization

Standard Hexane:Ethyl Acetate systems are too non-polar.[1] Use a Chloroform:Methanol:Water system.[1]

-

Isocratic Hold: CHCl₃ : MeOH : H₂O (80 : 20 :[1] 2) — Elutes less polar mono-glycosides.

-

Gradient Ramp: Increase polarity to (70 : 30 : 3) then (65 : 35 : 5).[1]

-

Target Elution: Lupanol diglucoside typically elutes between 25% and 35% Methanol content.[1]

Protocol

-

Dissolve the SEF (from Step 3.[1]2) in a minimum volume of Methanol.[1] Adsorb onto a small amount of silica gel (dry loading) and place on top of the packed column.[1]

-

Collect fractions (e.g., 50 mL each).

-

Monitor: Spot fractions on TLC plates (Silica gel 60 F254).

Secondary Purification: Polishing (Sephadex LH-20)

Goal: Remove pigments and separate based on molecular size (Diglucoside vs. Monoglucoside).[1]

If the silica fractions are still impure (yellowish or overlapping spots):

-

Column: Sephadex LH-20 (Pharmacia).[1]

-

Solvent: 100% Methanol.

-

Mechanism: Molecular sieving and weak adsorption.[1]

-

Procedure:

Workflow Diagram (Graphviz)

Caption: Step-by-step isolation workflow for Lupanol diglucoside, highlighting the critical n-Butanol enrichment and dual-stage chromatography.

Quality Control & Validation

| Technique | Parameter | Expected Result |

| TLC | R_f Value | ~0.4 in CHCl₃:MeOH:H₂O (65:35:10, lower phase) |

| HPLC | Retention Time | Single peak (C18 Column, ACN:H₂O gradient) |

| NMR | ¹³C Signals | Anomeric carbons ( |

| Mass Spec | ESI-MS | [M+H]⁺ or [M+Na]⁺ corresponding to Aglycone + 2 Glucose units |

Troubleshooting Guide

-

Problem: Compound streaks on Silica column.

-

Solution: Add 0.1% Acetic Acid to the mobile phase to suppress ionization of any acidic impurities, or switch to Reverse Phase (C18) silica.[1]

-

-

Problem: Low yield after n-Butanol partition.

-

Solution: Ensure the water layer is saturated with salt (NaCl) to drive the glycoside into the organic (BuOH) phase ("Salting out").[1]

-

References

-

Chaturvedula, V. S. P., & Prakash, I. (2012).[1] Isolation of Stigmasterol and

-Sitosterol from the dichloromethane extract of Rubus suavissimus. International Current Pharmaceutical Journal. Link (Provides foundational triterpene silica protocols).[1] -

Li, F., et al. (2020).[1][4] Synthesis and in vitro antiproliferative activities of lupanol derivatives towards human esophageal squamous carcinoma cells. Taylor & Francis.[1] Link (Defines Lupanol structure and solubility).[1]

-

Barreiros, M. L., et al. (2015).[1][2] Lupeol and its esters: NMR, powder XRD data and in vitro evaluation of cancer cell growth. ResearchGate. Link (NMR data for the Lupane skeleton).

-

Zhang, J., et al. (2025).[1][2][4] Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. ResearchGate. Link (Protocol analog for diglucoside purification).

Sources

Topic: Sample Preparation for LC-MS Analysis of Lupanol Glycosides

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Lupanol Glycosides

Lupane-type triterpenoid saponins, characterized by a five-ring lupane aglycone backbone attached to one or more sugar moieties, are a diverse class of natural products with significant pharmacological interest. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for pharmacokinetics, quality control of herbal medicines, and new drug discovery. However, the inherent structural complexity of these glycosides presents considerable analytical challenges. The high polarity conferred by the sugar chains, coupled with the structural diversity of both the aglycone and the glycan portions, makes developing a robust and reproducible sample preparation protocol paramount for successful LC-MS analysis.[1][2]

This application note provides a comprehensive guide to the sample preparation of Lupanol glycosides, focusing on the rationale behind each step to ensure high-quality, reproducible data. We will explore methodologies for extraction, purification, and final sample preparation, providing detailed protocols grounded in established scientific principles.

Core Principles & Strategic Overview

The primary goal of sample preparation is to extract the target Lupanol glycosides from a complex matrix (e.g., plant tissue, biological fluid) and present them in a clean, concentrated form that is compatible with LC-MS analysis.[3][4] A failure in sample preparation can lead to significant issues downstream, including ion suppression, poor chromatographic resolution, and column fouling.

The overall workflow can be visualized as a multi-stage process, with decision points based on the sample matrix and the analytical objective (e.g., profiling intact glycosides vs. quantifying the aglycone).

Figure 1: General workflow for Lupanol glycoside sample preparation.

Part 1: Extraction from Source Material

The choice of extraction method is critical as it dictates the efficiency and selectivity of the initial recovery of glycosides from the sample matrix.[4]

Sample Pre-processing

For solid samples, particularly plant materials, proper pre-processing is essential.

-

Drying: Lyophilization (freeze-drying) or oven drying at low temperatures (40-60°C) prevents enzymatic degradation of the glycosides.

-

Grinding: The dried material should be ground into a fine powder to maximize the surface area available for solvent extraction.

Solvent Selection & Extraction Techniques

The amphipathic nature of saponins—possessing a nonpolar triterpenoid aglycone and polar sugar chains—guides solvent selection.

-

Primary Solvents: Alcohols such as methanol or ethanol, often in aqueous mixtures (e.g., 70-80% methanol/ethanol), are highly effective.[5][6] The alcohol component solubilizes the aglycone, while the water content aids in the extraction of the hydrophilic sugar moieties.

-

Extraction Techniques: While traditional maceration can be effective, modern methods can significantly improve efficiency and reduce extraction time and solvent consumption.

-

Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction.[7][8] Studies have shown MAE can offer outstanding saponin extraction efficiency compared to conventional methods.[7]

-

| Parameter | Maceration | Ultrasonic-Assisted (UAE) | Microwave-Assisted (MAE) |

| Principle | Soaking in solvent | Acoustic cavitation | Dielectric heating |

| Typical Time | 12-48 hours | 30-60 minutes | 5-15 minutes[8] |

| Solvent Usage | High | Moderate | Low to Moderate |

| Efficiency | Moderate | High | Very High[7] |

| Consideration | Simple setup | Potential for thermal degradation | Requires specialized equipment |

Table 1: Comparison of Common Extraction Techniques for Triterpenoid Glycosides.

Part 2: Purification and Cleanup

Crude extracts invariably contain a host of co-extracted substances (lipids, pigments, primary metabolites) that can severely interfere with LC-MS analysis, causing what is known as "matrix effects."[9] A multi-step purification strategy is therefore not optional, but essential.

Liquid-Liquid Partitioning (Defatting)

The first step in cleaning a crude plant extract is often to remove nonpolar contaminants.

-

Rationale: Lipids and chlorophyll are highly nonpolar and can cause significant ion suppression in the ESI source and foul the LC column.

-

Procedure: The crude hydroalcoholic extract is typically partitioned against a nonpolar solvent like n-hexane or chloroform.[1] The Lupanol glycosides, being more polar, will remain in the aqueous-alcoholic phase while the lipids partition into the nonpolar organic phase.

Solid-Phase Extraction (SPE)

SPE is a powerful and widely adopted technique for sample cleanup and concentration prior to LC-MS analysis.[10] It functions like a miniaturized form of column chromatography. For Lupanol glycosides, a reversed-phase (e.g., C18) SPE protocol is most common.[7]

-

Causality: The C18 stationary phase retains compounds based on hydrophobicity. This allows for the separation of the moderately hydrophobic Lupanol glycosides from both highly polar contaminants (sugars, salts) and remaining nonpolar contaminants.

Figure 2: Step-by-step logic of a reversed-phase SPE protocol.

The SPE cleanup significantly reduces matrix suppression, a common issue in LC-MS where co-eluting compounds interfere with the ionization of the target analyte.[11]

Part 3: Analysis Strategies: Intact Glycosides vs. Aglycone

Depending on the research question, one might choose to analyze the intact glycosides or hydrolyze them to analyze the common Lupanol aglycone.

| Analysis Target | Rationale & Application | Pros | Cons |

| Intact Glycosides | Profiling, identification of specific saponins, quality control. | Provides full structural information (aglycone + sugars). | Complex chromatograms, requires high-resolution MS for identification.[2] |

| Aglycone (Lupanol) | Total saponin quantification (as aglycone), pharmacokinetic studies of the core structure. | Simplified analysis, easier quantification, single analyte target. | Loss of information about the specific glycoside structures.[7][12] |

Table 2: Comparison of Analytical Strategies for Lupanol Glycosides.

Analysis of Intact Glycosides

After SPE, the purified extract is typically evaporated to dryness and reconstituted in a solvent compatible with the initial LC mobile phase (e.g., 50:50 methanol:water). Filtration through a 0.22 µm syringe filter is the final step before injection.[13]

Hydrolysis for Aglycone Analysis

To analyze the Lupanol aglycone, the glycosidic bonds must be cleaved.

-

Acid Hydrolysis: This is a common method, typically involving refluxing the extract with an acid like 2N HCl in methanol.[12] This process cleaves the sugar moieties, leaving the triterpenoid core. However, harsh acid conditions can sometimes create artifacts.[12]

-

Enzymatic Hydrolysis: Using specific glycosidases offers a milder and more selective alternative, though it can be more costly and complex to optimize.[1]

After hydrolysis, the less polar aglycone is typically extracted from the aqueous medium using a solvent like ethyl acetate, dried, and reconstituted for LC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Extraction and LLE Defatting of Lupanol Glycosides

-

Sample Preparation: Weigh 1.0 g of finely ground, dried plant material into a flask.

-

Extraction: Add 20 mL of 80% methanol. Tightly cap the flask and sonicate in a water bath for 45 minutes at 40°C.

-

Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant and filter the supernatant through Whatman No. 1 filter paper.[14]

-

Re-extraction: Repeat the extraction (steps 2-3) on the plant residue one more time to ensure complete recovery. Combine the supernatants.

-

Solvent Evaporation: Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at 45°C.

-

Reconstitution: Re-dissolve the dry residue in 10 mL of deionized water.

-

LLE Defatting: Transfer the aqueous solution to a separatory funnel and add 10 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.

-

Collection: Drain the lower aqueous layer containing the glycosides. Discard the upper hexane layer. Repeat the hexane wash one more time. The resulting aqueous fraction is ready for SPE.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

-

Cartridge: Use a 500 mg C18 SPE cartridge.

-

Conditioning: Pass 5 mL of methanol through the cartridge to activate the stationary phase. Do not allow the cartridge to go dry.

-

Equilibration: Pass 5 mL of deionized water through the cartridge.

-

Sample Loading: Load the defatted aqueous extract from Protocol 1 onto the cartridge at a slow flow rate (approx. 1 drop/second).

-

Wash: Pass 5 mL of 20% methanol in water through the cartridge to wash away highly polar impurities. Discard the eluate.

-

Elution: Elute the retained Lupanol glycosides with 10 mL of 90% methanol. Collect this fraction.

-

Final Preparation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of 50% methanol and filter through a 0.22 µm syringe filter into an LC vial.

Protocol 3: Acid Hydrolysis for Lupanol Aglycone Analysis

-

Starting Material: Use the purified, dried extract obtained after SPE (end of step 6 in Protocol 2).

-

Hydrolysis: Add 5 mL of 2M HCl in 50% methanol to the dried extract.

-

Reaction: Reflux the mixture at 80°C for 4 hours.[12]

-

Neutralization: Cool the reaction mixture to room temperature and neutralize by adding 5M NaOH dropwise until the pH is ~7.

-

Extraction of Aglycone: Transfer the neutralized solution to a separatory funnel and extract three times with 10 mL of ethyl acetate.

-

Drying: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Final Preparation: Filter and evaporate the ethyl acetate to dryness. Reconstitute the residue in 1.0 mL of methanol and filter through a 0.22 µm syringe filter into an LC vial for analysis.

References

- (No Title)

- Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH - MDPI. (2023-05-27).

- Solid Phase Extraction in LC-MS Sample Prepar

- WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic

- Glycoproteomics Sample Processing, LC-MS, and D

- Mass spectrometry analysis of saponins - ORBi UMONS. (2021-08-09).

- Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulos

- What is the best method of hydrolysis of saponins for GC-MS Analysis?

- Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - MDPI.

- SPE–LC–MS/MS Method for Emerging Contaminants in Water | LCGC Intern

- Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.

- Activity of Triterpenoid Glycosides from the Root Bark of Mussaenda macrophylla against Two Oral P

- LC-MS Assay for Quantitative Determination of Cardio Glycoside in Human Blood Samples.

- (PDF)